Cas no 57718-00-0 (Guanosine5'-(tetrahydrogen triphosphate), 2'-O-methyl-, P''®5'-ester with 7-methylguanosine, inner salt (9CI))

Guanosine5'-(tetrahydrogen triphosphate), 2'-O-methyl-, P''®5'-ester with 7-methylguanosine, inner salt (9CI) structure
57718-00-0 structure
Nome del prodotto:Guanosine5'-(tetrahydrogen triphosphate), 2'-O-methyl-, P''®5'-ester with 7-methylguanosine, inner salt (9CI)
Numero CAS:57718-00-0
MF:C22H31N10O18P3
MW:816.459026575089
CID:377268
PubChem ID:135600367

Guanosine5'-(tetrahydrogen triphosphate), 2'-O-methyl-, P''®5'-ester with 7-methylguanosine, inner salt (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • [(2R,3S,4R)-5-(2-amino-7-methyl-6-oxo-3H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy
    • 7-methylguanosine-5'-triphosphoryl-2'-O-methylguanosine
    • 5'-ester with 7-methylguanosine, inner salt (9CI)
    • Guanosine5'-(tetrahydrogen triphosphate), 2'-O-methyl-, P''&reg
    • H6GY276TPY
    • UNII-H6GY276TPY
    • Guanosine 5'-(tetrahydrogen triphosphate), 2'-O-methyl-, 5'-5'-ester with 2-amino-6,9-dihydro-7-methyl-6-oxo-9-beta-D-ribofuranosyl-1H-purinium hydroxide, inner salt
    • m(7)G(5')Pppgm
    • 57718-00-0
    • Guanosine5'-(tetrahydrogen triphosphate), 2'-O-methyl-, P''®5'-ester with 7-methylguanosine, inner salt (9CI)
    • Inchi: InChI=1S/C22H31N10O18P3/c1-30-6-32(16-10(30)18(37)29-22(24)27-16)19-13(35)11(33)7(47-19)3-45-51(38,39)49-53(42,43)50-52(40,41)46-4-8-12(34)14(44-2)20(48-8)31-5-25-9-15(31)26-21(23)28-17(9)36/h5-8,11-14,19-20,33-35H,3-4H2,1-2H3,(H8-,23,24,26,27,28,29,36,37,38,39,40,41,42,43)/t7-,8-,11-,12-,13-,14-,19?,20-/m1/s1
    • Chiave InChI: CUWKXCJRSKNYSN-YGYKVGJLSA-N
    • Sorrisi: CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)OC)O)O)O

Proprietà calcolate

  • Massa esatta: 816.10333
  • Massa monoisotopica: 816.10306517g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 9
  • Conta accettatore di obbligazioni idrogeno: 21
  • Conta atomi pesanti: 53
  • Conta legami ruotabili: 13
  • Complessità: 1650
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 7
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 402Ų
  • XLogP3: -8.3

Proprietà sperimentali

  • PSA: 401.62
Fornitori consigliati
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
atkchemica
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
atkchemica
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.